molecular formula C20H18O6 B3265346 Platanetin CAS No. 40451-44-3

Platanetin

Cat. No.: B3265346
CAS No.: 40451-44-3
M. Wt: 354.4 g/mol
InChI Key: NJAZWJCUXUMCRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Platanetin can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documented

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural abundance in the bud scales of the plane tree. Extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Types of Reactions: Platanetin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavonoid core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated or nitrated flavonoid compounds.

Scientific Research Applications

Platanetin has been extensively studied for its various scientific research applications:

Mechanism of Action

Platanetin exerts its effects primarily through its interaction with mitochondrial membranes. It acts as an uncoupler of oxidative phosphorylation by facilitating the transfer of protons across the mitochondrial inner membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. Additionally, this compound inhibits the activity of the external NADH dehydrogenase, affecting the electron transport chain and reducing oxidative stress .

Comparison with Similar Compounds

Platanetin is unique among flavonoids due to its potent uncoupling activity and specific inhibition of NADH dehydrogenase. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant properties but lacks the potent uncoupling activity of this compound.

    Kaempferol: Similar in structure but differs in its biological activities and lacks the isoprenyl group.

    Apigenin: Shares the flavonoid core but has different substituents, leading to varied biological effects.

This compound’s unique combination of hydroxyl groups and an isoprenyl chain contributes to its distinct biological activities, setting it apart from other flavonoids .

Properties

IUPAC Name

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAZWJCUXUMCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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